molecular formula C25H21ClN4O B12418845 pyCTZ (hydrochloride)

pyCTZ (hydrochloride)

Cat. No.: B12418845
M. Wt: 428.9 g/mol
InChI Key: ALJYSJLOXJBPIE-UHFFFAOYSA-N
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Description

PyCTZ (hydrochloride), also known as Pyridyl Coelenterazine hydrochloride, is a pyridyl analog of Coelenterazine. It serves as an ATP-independent substrate for LumiLuc luciferase, producing intense blue bioluminescence when used with luciferases. This compound is also applicable in aequorin-based calcium sensing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyCTZ (hydrochloride) involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the pyridyl Coelenterazine analog . The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Methanol or DMSO

    Catalyst: Ammonia

Industrial Production Methods

Industrial production of pyCTZ (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

PyCTZ (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: Conversion of 1,4-dihydropyridines to pyridyl Coelenterazine.

    Reduction: Reduction of pyridyl Coelenterazine to its corresponding alcohol.

    Substitution: Substitution reactions involving the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in methanol.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

Scientific Research Applications

PyCTZ (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

PyCTZ (hydrochloride) exerts its effects through its interaction with luciferases. The compound serves as a substrate for LumiLuc luciferase, producing intense blue bioluminescence. The mechanism involves the oxidation of pyCTZ (hydrochloride) by luciferase, resulting in the emission of light. This process is ATP-independent, making it suitable for various bioluminescent assays .

Comparison with Similar Compounds

Similar Compounds

    Coelenterazine: The parent compound of pyCTZ (hydrochloride), used in similar bioluminescent applications.

    Furyl Coelenterazine: Another analog of Coelenterazine with a furyl group instead of a pyridyl group.

    Phenyl Coelenterazine: Analog with a phenyl group, used in bioluminescent assays.

Uniqueness

PyCTZ (hydrochloride) is unique due to its pyridyl group, which enhances its bioluminescent properties and makes it an effective substrate for LumiLuc luciferase. Its ATP-independent nature also sets it apart from other bioluminescent substrates, making it highly suitable for aequorin-based calcium sensing .

Properties

Molecular Formula

C25H21ClN4O

Molecular Weight

428.9 g/mol

IUPAC Name

8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride

InChI

InChI=1S/C25H20N4O.ClH/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;/h1-14,17,30H,15-16H2;1H

InChI Key

ALJYSJLOXJBPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.Cl

Origin of Product

United States

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